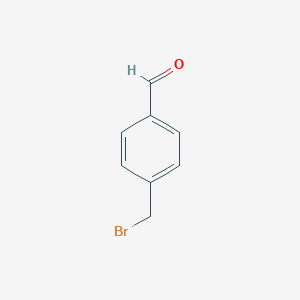

4-(Bromomethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPVBKDHERGKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458703 | |

| Record name | 4-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51359-78-5 | |

| Record name | 4-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)benzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-(Bromomethyl)benzaldehyde. This bifunctional organic compound serves as a critical building block in a wide array of synthetic applications, including the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility stems from the presence of two distinct reactive sites: an aldehyde group and a bromomethyl group, allowing for sequential and selective chemical modifications.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, offering a quick reference for experimental planning and execution.

| Property | Value |

| Molecular Formula | C₈H₇BrO[1][2][3][4][5][6] |

| Molecular Weight | 199.04 g/mol [2][3][4][5][6] |

| Melting Point | 95 - 99 °C[4][5][7] |

| Boiling Point | 277.9 ± 15.0 °C (Predicted)[4][6] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted)[4][6] |

| Appearance | White to pale lemon crystalline powder[2][4][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607).[1][8] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[4][6][9] |

Structural Elucidation

The chemical structure of this compound is fundamental to its reactivity. It consists of a benzene (B151609) ring substituted at the 1 and 4 positions with an aldehyde (-CHO) group and a bromomethyl (-CH₂Br) group, respectively.

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is typically observed as a singlet around 10.01 ppm. The aromatic protons, due to the para-substitution, usually appear as two doublets. A characteristic singlet for the bromomethyl protons is also present.[10][11] A reported ¹H NMR spectrum in CDCl₃ shows peaks at: δ = 10.02 (s, 1H, -CHO), 7.86 (m, 2H, Ar-H), 7.57 (m, 2H, Ar-H), 4.52 (s, 2H, -CH₂Br) ppm.[4][6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum gives insight into the carbon framework of the molecule. Key signals include the carbonyl carbon of the aldehyde group and the carbons of the aromatic ring and the bromomethyl group.[11] A reported ¹³C NMR spectrum in CDCl₃ shows peaks at: δ = 191.25, 143.98, 135.86, 129.98, 129.41, 31.68 ppm.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands that confirm the presence of the key functional groups. A strong, sharp band for the aldehyde carbonyl (C=O) stretch is observed in the region of 1710-1685 cm⁻¹. The aldehyde C-H bond shows distinct stretching bands around 2830-2695 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.[10]

Below is a diagram illustrating the relationship between the structure of this compound and its characteristic reactivity.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent due to its two reactive functional groups.[10]

-

Reactions of the Bromomethyl Group: The bromomethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions (Sₙ2 mechanism).[10] This allows for the introduction of a variety of functional groups by reacting with nucleophiles such as amines, thiols, and cyanides.[10] For instance, it reacts with primary and secondary amines to form the corresponding aminomethylbenzaldehyde derivatives.[10]

-

Reactions of the Aldehyde Group: The aldehyde group undergoes typical reactions of aromatic aldehydes, such as nucleophilic addition and condensation reactions. It can be oxidized to the corresponding carboxylic acid or reduced to an alcohol. It is a key precursor for the synthesis of Schiff bases, chalcones, and various heterocyclic systems.

Experimental Protocols

Synthesis of this compound from 4-(Bromomethyl)benzonitrile

A common method for the synthesis of this compound is the reduction of 4-(bromomethyl)benzonitrile using diisobutylaluminium hydride (DIBAL-H).[4][6][10][12]

Materials:

-

4-(bromomethyl)benzonitrile

-

Dry toluene (B28343)

-

Diisobutylaluminium hydride (DIBAL-H) in hexane (B92381) (e.g., 1.08 M)

-

Chloroform

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice-cold n-hexane

Procedure:

-

Dissolve 4-(bromomethyl)benzonitrile (1 g, 5.1 mmol) in dry toluene (10 mL) in a flask under a nitrogen atmosphere.[4][6][12]

-

Add DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.[4][6][12]

-

Quench the reaction by first diluting with chloroform (15 mL), followed by the slow addition of 10% HCl (34 mL).[4][6][12]

-

Stir the resulting mixture at room temperature for another hour.[4][6][12]

-

Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na₂SO₄.[4][6]

-

Remove the solvent under reduced pressure.

-

Wash the residue with ice-cold n-hexane and dry it under vacuum to obtain this compound.[4][6] A reported yield for this procedure is 70%.[4][6]

The following diagram outlines the general workflow for this synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][13]

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13]

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Store in a locked, well-ventilated place, with the container tightly closed.[13]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[13]

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 51359-78-5 [m.chemicalbook.com]

- 5. This compound | 51359-78-5 | FB10749 [biosynth.com]

- 6. This compound | 51359-78-5 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. adpharmachem.com [adpharmachem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. This compound | 51359-78-5 | Benchchem [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde, with the CAS number 51359-78-5, is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates a reactive aldehyde group and a bromomethyl substituent on a benzene (B151609) ring, making it a versatile building block for the synthesis of a wide array of more complex molecules.[1] The aldehyde functionality readily participates in reactions such as nucleophilic additions and condensations, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.[1] This dual reactivity allows for its use in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with detailed experimental protocols for its preparation and key applications.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 51359-78-5 | [2] |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 99 °C | [3] |

| Boiling Point | 277.9±15.0 °C (Predicted) | [3] |

| Density | 1.524±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as toluene (B28343), chloroform (B151607), and diethyl ether. | |

| InChI Key | XYPVBKDHERGKJG-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ = 10.02 (s, 1H, -CHO), 7.86 (m, 2H, Ar-H), 7.57 (m, 2H, Ar-H), 4.52 (s, 2H, -CH₂Br) | [4] |

| ¹³C NMR | Predicted peaks for aromatic carbons, the aldehyde carbon, and the bromomethyl carbon. Specific data can be found in spectral databases. | [2][5] |

| Infrared (IR) | Characteristic absorptions are expected for the C=O stretch of the aldehyde (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and the C-Br stretch. | [2][6] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity at m/z 198 and 200, characteristic of a compound containing one bromine atom. | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common methods are detailed below.

Synthesis from 4-(Bromomethyl)benzonitrile via Reduction

A widely used method involves the reduction of 4-(bromomethyl)benzonitrile using diisobutylaluminium hydride (DIBAL-H). This method offers good yields and is a standard procedure in many organic synthesis labs.

Experimental Protocol:

-

Dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol) in 10 mL of dry toluene in a flask under a nitrogen atmosphere.[4]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Add a 1.08 M solution of DIBAL-H in hexane (B92381) (2 equivalents) dropwise to the cooled solution.[4]

-

Stir the reaction mixture at 0 °C for 1 hour.[4]

-

Quench the reaction by diluting with chloroform (15 mL), followed by the slow addition of 34 mL of 10% hydrochloric acid.[4]

-

Allow the mixture to stir at room temperature for an additional hour.[4]

-

Separate the organic layer, wash it with distilled water, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure.

-

Wash the resulting residue with ice-cold n-hexane and dry under vacuum at 50 °C to yield this compound.[4] A reported yield for this procedure is 70%.[4]

Caption: Synthesis of this compound via DIBAL-H Reduction.

Synthesis from 4-Bromomethylbenzyl Alcohol via Oxidation

Another common synthetic route is the oxidation of 4-bromomethylbenzyl alcohol. Pyridinium (B92312) chlorochromate (PCC) is an effective oxidizing agent for this transformation.

Experimental Protocol:

-

Dissolve 4-bromomethylbenzyl alcohol (9.0 g, 43 mmol) in methylene (B1212753) chloride.

-

Add pyridinium chlorochromate (PCC) (14.1 g, 65 mmol) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately one hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Concentrate the filtrate in vacuo.

-

Partition the residue between equal volumes of diethyl ether and water.

-

Separate the organic layer and wash it with water, followed by brine.

-

Dry the organic fraction over magnesium sulfate and remove the solvents in vacuo to yield a white crystalline solid.

-

Recrystallize the solid from hot diethyl ether to obtain needle-like crystals of this compound. A reported yield for this procedure is 4.9 grams.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable synthon for creating diverse molecular architectures.

Role as a Bifunctional Building Block

This compound possesses two distinct reactive sites: the electrophilic carbon of the bromomethyl group and the carbonyl carbon of the aldehyde group. This allows for sequential or orthogonal reactions to introduce different functionalities. For instance, the bromomethyl group can undergo nucleophilic substitution with amines, alcohols, or thiols, while the aldehyde can participate in Wittig reactions, aldol (B89426) condensations, or reductive aminations.

Caption: Reactivity of this compound as a Bifunctional Building Block.

Wittig Reaction

The aldehyde group of this compound can be converted to an alkene via the Wittig reaction. This reaction is a powerful tool for carbon-carbon bond formation. A solvent-free approach has been reported, highlighting a green chemistry perspective.

Experimental Protocol (Solvent-Free Wittig Reaction):

-

In a mortar, grind together 4-bromobenzaldehyde (B125591) (as a proxy for this compound in this general protocol), benzyltriphenylphosphonium (B107652) chloride, and potassium phosphate.[7]

-

The reaction can be completed within a three-hour period at room temperature.[7]

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

The product can be isolated and purified by recrystallization.[7]

Williamson Ether Synthesis

The bromomethyl group is an excellent substrate for the Williamson ether synthesis, allowing for the formation of various ether linkages by reacting with alkoxides or phenoxides.

General Experimental Protocol:

-

Prepare the alkoxide or phenoxide by reacting the corresponding alcohol or phenol with a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF.

-

Add a solution of this compound to the alkoxide/phenoxide solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological and Medicinal Chemistry Relevance

This compound and its derivatives have been explored in the context of drug discovery. The ability to introduce diverse functionalities through its two reactive handles makes it a valuable scaffold for generating libraries of compounds for biological screening. Some studies have suggested that this compound can bind to DNA, potentially through the formation of an imine bond with thymine, and it has been used as a model in cancer studies.[1] However, the precise mechanisms and signaling pathways are still under investigation. The anxiolytic activity of related bromobenzaldehyde derivatives has also been reported, suggesting potential applications in neuroscience research.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.[2]

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical attention.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. This compound | 51359-78-5 | Benchchem [benchchem.com]

- 2. This compound | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. gctlc.org [gctlc.org]

A Comprehensive Technical Guide to the Synthesis and Utility of 4-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(bromomethyl)benzaldehyde, a versatile bifunctional building block in organic synthesis. The document details its chemical properties, established synthetic protocols with quantitative data, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C8H7BrO, is a valuable reagent due to its two distinct reactive sites: an aldehyde group and a bromomethyl group. This dual functionality allows for a wide range of chemical transformations, making it a staple in the synthesis of complex organic molecules. The compound typically appears as a white to off-white or pale yellow crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51359-78-5 | |

| Molecular Weight | 199.04 g/mol | |

| Melting Point | 95-99 °C | |

| Boiling Point | 277.9±15.0 °C (Predicted) | |

| Density | 1.524±0.06 g/cm³ (Predicted) | |

| InChI Key | XYPVBKDHERGKJG-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1CBr)C=O | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607). | |

| Storage Conditions | Store at <-15°C or under inert gas (nitrogen or Argon) at 2-8°C. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most commonly cited methods involve the reduction of 4-(bromomethyl)benzonitrile and the oxidation of 4-(bromomethyl)benzyl alcohol.

A prevalent method for synthesizing this compound is the reduction of 4-(bromomethyl)benzonitrile using Diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to ensure the stability of the intermediate iminium anion, which is then hydrolyzed to yield the desired aldehyde.

Table 2: Quantitative Data for the Reduction of 4-(Bromomethyl)benzonitrile

| Parameter | Value | Reference |

| Starting Material | 4-(bromomethyl)benzonitrile | |

| Reagent | Diisobutylaluminum hydride (DIBAL-H) in hexane (B92381) | |

| Solvent | Dry Toluene (B28343) | |

| Reaction Temperature | 0 °C | |

| Reaction Time | 1-2 hours | |

| Reported Yield | 70-90% |

Experimental Protocol:

-

Dissolve 4-(bromomethyl)benzonitrile (e.g., 1 g, 5.1 mmol) in dry toluene (10 mL) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add a 1.08 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by diluting with chloroform (15 mL), followed by the slow addition of 10% hydrochloric acid (34 mL).

-

Allow the mixture to stir at room temperature for an additional hour.

-

Separate the organic layer, wash it with distilled water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting residue can be further purified by washing with ice-cold n-hexane to yield this compound.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via reduction.

Another established method involves the oxidation of 4-(bromomethyl)benzyl alcohol. Pyridinium (B92312) chlorochromate (PCC) is a common oxidizing agent for this transformation.

Table 3: Quantitative Data for the Oxidation of 4-(Bromomethyl)benzyl alcohol

| Parameter | Value | Reference |

| Starting Material | 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) | |

| Reagent | Pyridinium chlorochromate (PCC) (14.1 g, 6.5 mmol) | |

| Solvent | Methylene (B1212753) chloride | |

| Reaction Temperature | Room temperature | |

| Reaction Time | Approximately 1 hour | |

| Reported Yield | 4.9 g (after recrystallization) |

Experimental Protocol:

-

Dissolve 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene chloride.

-

Add pyridinium chlorochromate (14.1 g, 6.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for about one hour.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of CELITE® and concentrate the filtrate in vacuo.

-

Partition the residue between equal volumes of diethyl ether and water.

-

Separate the organic fraction, wash it with water and then with brine, and dry it over magnesium sulfate.

-

Remove the solvents in vacuo to obtain a white crystalline solid.

-

Recrystallize the solid from hot diethyl ether to yield pure this compound as needle-like crystals.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via oxidation.

Applications in Drug Discovery and Organic Synthesis

This compound is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature allows it to act as a versatile synthon.

The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, forming Schiff bases, chalcones, and various heterocyclic systems. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, including amines, alcohols, and thiols, typically via an SN2 mechanism. This reactivity is pivotal for introducing the formylbenzyl moiety into larger molecules, which is a common scaffold in medicinal chemistry.

General Nucleophilic Substitution Pathway:

Caption: General nucleophilic substitution at the bromomethyl group.

In drug discovery, this compound and its derivatives are used to synthesize novel compounds for screening and as intermediates for active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of N-substituted piperazine (B1678402) derivatives, which are common motifs in various drug candidates.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)benzaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions for 4-(Bromomethyl)benzaldehyde, a versatile bifunctional building block used in organic synthesis.

Physicochemical and Hazard Profile

This compound (CAS No. 51359-78-5) is a crystalline powder with a molecular weight of 199.04 g/mol .[1][2] It is recognized as a hazardous substance, primarily classified as corrosive and an irritant.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H7BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | Pale lemon crystalline powder | [1] |

| Melting Point | 95 - 99 °C | [1][3] |

| Boiling Point | 277.9±15.0 °C (Predicted) | [1] |

| Density | 1.524±0.06 g/cm3 (Predicted) | [1] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |

Source: PubChem, Fisher Scientific Safety Data Sheet[2][4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][6] | Protects against dust particles and chemical splashes that can cause serious eye damage.[6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., Natural rubber), inspected before use. A complete suit protecting against chemicals or a lab coat should be worn.[6] | Prevents skin contact which can cause severe burns and irritation.[4][6] Contaminated clothing should be removed immediately and washed before reuse.[6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary.[4][6] | Protects against inhalation of dust which may cause respiratory tract irritation.[4][6] |

Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.

Experimental Workflow for Handling:

-

Preparation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Weighing and Transferring: When weighing and transferring the solid, do so carefully to avoid generating dust.[4][6] Use non-sparking tools and keep the compound away from sources of ignition.[8]

-

Post-Handling: After use, thoroughly decontaminate the work surface. Remove and properly dispose of contaminated gloves and other disposable PPE. Always wash hands thoroughly with soap and water after handling.[6]

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, designated as a corrosives area.[4] It is sensitive to light, air, and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1][4] Incompatible materials to avoid include strong oxidizing agents and strong bases.[4]

Emergency Procedures

Immediate and appropriate responses to accidental exposure or release are critical.

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: First Aid Protocol for this compound Exposure.

Detailed First Aid Protocols:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, oxygen should be administered by qualified personnel. Seek immediate medical attention.[4]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[4] Rinse the affected skin with large amounts of water and soap for at least 15 minutes.[4] Seek immediate medical attention as this chemical causes severe burns.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, keeping the eye wide open.[4][5] Immediate medical attention is required.[4][5]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[4][6]

In the event of a spill, a structured response is necessary to mitigate hazards.

Caption: Workflow for Handling a Spill of this compound.

Disposal Protocol:

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[6] Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be handled as the product itself. The disposal should be carried out by an approved waste disposal plant.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The material may be combustible at high temperatures.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

By adhering to these safety and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the most current Safety Data Sheet (SDS) for the product before use.

References

- 1. This compound CAS#: 51359-78-5 [m.chemicalbook.com]

- 2. This compound | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51359-78-5 | FB10749 [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.de [fishersci.de]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 25 g, CAS No. 51359-78-5 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Technical Review of 4-(Bromomethyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde is a versatile bifunctional organic compound that has garnered significant attention in various fields of chemical synthesis, including pharmaceuticals, materials science, and the development of functional molecules.[1][2] Its unique structure, featuring both a reactive bromomethyl group and an aldehyde functionality, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures.[3][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its synthetic utility, detailed experimental protocols, and the properties of the resulting products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51359-78-5 | [5] |

| Molecular Formula | C₈H₇BrO | [5] |

| Molecular Weight | 199.04 g/mol | [5] |

| Melting Point | 99 °C | [6] |

| Boiling Point | 277.9±15.0 °C (Predicted) | [6] |

| Density | 1.524±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the bromination of p-tolualdehyde derivatives or the oxidation of corresponding benzyl (B1604629) alcohols.

Bromination of 4-Methylbenzonitrile followed by Reduction

A common approach involves the radical bromination of 4-methylbenzonitrile, followed by the reduction of the nitrile group to an aldehyde.

Experimental Protocol:

-

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile: To a solution of 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry CCl₄, N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN are added. The reaction mixture is refluxed for 8 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is recrystallized to yield 4-(bromomethyl)benzonitrile. Yield: 90%.[7]

-

Step 2: Synthesis of this compound: 4-(Bromomethyl)benzonitrile (1 g, 5.1 mmol) is dissolved in 10 mL of dry toluene (B28343) and cooled to 0°C under a nitrogen atmosphere. A 1.08 M solution of diisobutylaluminum hydride (DIBAL-H) in hexane (B92381) (2 equivalents) is added dropwise. The solution is stirred for 1 hour at 0°C. The reaction is then diluted with chloroform (B151607) (15 mL) followed by the addition of 34 mL of 10% HCl and stirred for another hour at room temperature. The organic layer is separated, washed with distilled water, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is washed with ice-cold n-hexane and dried to afford this compound. Yield: 70%.[6]

Oxidation of 4-(Bromomethyl)benzyl alcohol

Another viable route is the oxidation of 4-(bromomethyl)benzyl alcohol.

Experimental Protocol:

4-(Bromomethyl)benzyl alcohol (9.0 g, 43 mmol) is dissolved in methylene (B1212753) chloride. Pyridinium chlorochromate (PCC) (14.1 g, 65.4 mmol) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for approximately one hour. The reaction progress is monitored by thin-layer chromatography. The reaction mixture is then filtered through a pad of CELITE®, and the filtrate is concentrated in vacuo. The residue is partitioned between diethyl ether and water. The organic layer is washed with water and brine, then dried over magnesium sulfate. The solvent is removed in vacuo to yield a white crystalline solid, which is recrystallized from hot diethyl ether to give 4.9 grams of this compound as needle-like crystals. Yield: 57.3%.[2]

Applications in Pharmaceutical Synthesis

The bifunctional nature of this compound makes it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Valsartan Intermediate

This compound is a crucial building block in some synthetic routes to Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. While many patented routes exist, a general scheme involves the reaction of an L-valine derivative with a biphenyl (B1667301) moiety, where this compound can be used to introduce the necessary benzyl fragment.[8]

Applications in Materials Science

This compound serves as a versatile monomer and crosslinking agent in polymer chemistry, enabling the synthesis of functional polymers with tailored properties.[3]

Polymer Synthesis

The aldehyde and bromomethyl groups can be independently or sequentially reacted to form a variety of polymer architectures. For instance, the aldehyde can undergo condensation polymerization, while the bromomethyl group can act as an initiation site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) or be used for post-polymerization modification.

Table 2: Examples of Polymers Synthesized using this compound

| Polymer Type | Synthetic Method | Key Properties/Applications | Reference |

| Poly(4-vinylbenzaldehyde-co-styrene) (modified) | Free radical copolymerization followed by reaction with this compound | Functional polymer with pendant aldehyde groups for further modification. | General Polymer Chemistry |

| Polystyrene-graft-poly(N-isopropylacrylamide) | ATRP initiated from a polystyrene backbone functionalized with this compound | Thermoresponsive graft copolymer for smart materials. | [9] |

Experimental Workflow for Polymer Synthesis via ATRP:

Use as a Derivatizing and Fluorescent Labeling Agent

The reactivity of the bromomethyl group makes this compound and its derivatives excellent reagents for the derivatization of various functional groups, particularly for chromatographic analysis.

Fluorescent Labeling of Carboxylic Acids

Derivatives of this compound, such as those containing a fluorophore, are used to tag carboxylic acids, enhancing their detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1]

Experimental Protocol for Fluorescent Labeling of Fatty Acids:

This protocol is adapted for a generic fluorescent derivative of this compound.

-

Sample Preparation: A known amount of the fatty acid sample is dried under a stream of nitrogen.

-

Derivatization Reaction: To the dried sample, a solution of the fluorescent this compound derivative in an anhydrous solvent (e.g., acetonitrile) is added, along with a base (e.g., anhydrous potassium carbonate) and a phase-transfer catalyst (e.g., 18-crown-6).

-

The mixture is heated (e.g., at 70°C) for a specified time (e.g., 60 minutes) with occasional mixing.

-

Work-up: After cooling, the mixture is centrifuged to remove solids, and the supernatant containing the fluorescently labeled fatty acid is collected for HPLC analysis.[1]

Table 3: Spectroscopic Data for a Typical Fluorescently Labeled Fatty Acid

| Parameter | Value |

| Excitation Wavelength (λex) | ~325 nm |

| Emission Wavelength (λem) | ~395 nm |

Note: These values are typical for coumarin-based derivatives and may vary depending on the specific fluorophore attached to the this compound core.[1]

Role in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde group can participate in condensation reactions, while the bromomethyl group allows for the introduction of the benzaldehyde (B42025) moiety onto existing heterocyclic rings or for its participation in cyclization reactions.

Logical Relationship in Heterocycle Synthesis:

Use as a Protecting Group

The aldehyde functionality of this compound can be used to protect diols by forming a benzylidene acetal. The 4-(bromomethyl) group provides a handle for further synthetic transformations.

Protection and Deprotection Scheme:

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for its application in a wide range of synthetic endeavors, from the construction of complex pharmaceutical molecules and functional polymers to its use as a derivatizing agent and in the synthesis of diverse heterocyclic systems. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this important synthetic building block. Further research into novel applications, particularly in the areas of metal-organic frameworks and functional dyes, is expected to continue to expand the synthetic utility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 51359-78-5 | Benchchem [benchchem.com]

- 5. This compound | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 51359-78-5 [m.chemicalbook.com]

- 7. rroij.com [rroij.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Polymer Synthesis – Polymer Reaction Engineering – TU Darmstadt [chemie.tu-darmstadt.de]

Solubility and stability of 4-(Bromomethyl)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)benzaldehyde

Introduction

This compound, a bifunctional organic compound, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its utility stems from the presence of two reactive functional groups: an aldehyde and a bromomethyl group. The aldehyde allows for the formation of imines, cyanohydrins, and other derivatives, while the bromomethyl group is susceptible to nucleophilic substitution reactions.[4] This dual reactivity makes it a versatile building block for creating complex molecular architectures. However, the inherent reactivity of these functional groups also dictates the compound's solubility and stability profiles, which are critical parameters for its handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and graphical representations of key processes.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [5][6] |

| Molecular Weight | 199.04 g/mol | [6][7] |

| CAS Number | 51359-78-5 | [6][7] |

| Appearance | Colorless to pale yellow solid/crystalline powder | [2][8][9] |

| Melting Point | 95 - 103 °C | [1][7][8][10] |

| Boiling Point | 277.9 ± 15.0 °C (Predicted) | [1][9][10] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [1][9][10] |

Solubility Profile

This compound is generally characterized by low solubility in water and better solubility in certain organic solvents. The polarity of the aldehyde group is countered by the larger, nonpolar aromatic ring and the bromomethyl group, leading to its hydrophobic nature.[11]

| Solvent | Solubility | Temperature (°C) | Notes | Source |

| Water | 0.56 g/L | 25 | Calculated, described as "very slightly soluble" or "sparingly soluble" | [2][10] |

| Toluene | Soluble | 0 | Used as a solvent for synthesis reactions involving this compound. | [4][6] |

| Methanol (B129727) | Soluble | Room Temperature | Used as a solvent for forming bisulfite adducts of aromatic aldehydes. | [12] |

| Dimethylformamide (DMF) | Soluble | Room Temperature | An alternative to methanol for dissolving aldehydes, especially aliphatic ones. | [12] |

| Hexane | Sparingly Soluble | --- | Used for washing the synthesized product, implying low solubility. | [6] |

| Chloroform | Soluble | Room Temperature | Used as a solvent during reaction workup. | [6] |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common technique for quantifying aromatic aldehydes.[13][14]

Objective: To quantify the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solids.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at the appropriate UV wavelength.

-

Dilute the filtered saturated solutions with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

Calculate the concentration of this compound in the saturated solutions using the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as g/L or mg/mL for each solvent at the specified temperature.

-

Stability Profile

This compound is stable under normal, controlled conditions but is susceptible to degradation in the presence of certain reagents and environmental factors.[5] Its stability is a key consideration for storage and handling to prevent the formation of impurities.

| Condition | Observation / Recommendation |

| Storage Temperature | Recommended to store under inert gas (nitrogen or Argon) at 2-8°C or <-15°C.[1][7][9] |

| Atmosphere | Store under an inert atmosphere to maintain product quality.[5] |

| Light | Store away from direct sunlight.[2] Photostability testing is recommended. |

| Thermal Decomposition | Can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[5] |

| Reactivity Hazard | The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack.[4] Hazardous polymerization does not occur.[5] |

Experimental Protocol for Stability Assessment

This protocol is based on established guidelines for stability testing of active substances and is designed to evaluate the thermal, photolytic, and chemical stability of this compound.[15][16]

Objective: To assess the stability of this compound under various stress conditions and establish its re-test period and optimal storage conditions.

Materials:

-

High-purity this compound

-

Stability chambers (for controlled temperature and humidity)

-

Photostability chamber with controlled light/UV source

-

Appropriate containers (e.g., amber glass vials)

-

HPLC-MS or GC-MS system for separation and identification of degradation products

-

Reagents for stress testing (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Forced Degradation (Stress) Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16] A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

-

Analyze samples at appropriate time points to identify degradation pathways and develop a stability-indicating analytical method.

-

-

Long-Term and Accelerated Stability Studies:

-

Pack samples of this compound in the proposed long-term storage container.

-

Long-Term Testing: Store samples under recommended conditions (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) for a period covering the proposed re-test period (e.g., 12-24 months).

-

Accelerated Testing: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, purity (assay), and degradation products.[15]

-

-

Analysis:

-

Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Characterize significant degradation products using techniques like LC-MS or GC-MS.

-

Reactivity and Degradation Pathways

The reactivity of this compound is dominated by its two functional groups. Understanding these pathways is crucial for predicting incompatibilities and degradation products.

-

Nucleophilic Substitution: The bromomethyl group is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides). This is the primary reaction used in its synthetic applications but also represents a potential degradation pathway if nucleophilic species are present during storage or use.[4]

-

Aldehyde Reactions: The aldehyde group can undergo oxidation to form 4-(bromomethyl)benzoic acid, especially in the presence of strong oxidizing agents or atmospheric oxygen over time. It can also be reduced to an alcohol.

-

Hydrolysis: In the presence of water, particularly under basic conditions, the bromomethyl group can hydrolyze to form 4-(hydroxymethyl)benzaldehyde.

-

Thermal Decomposition: At high temperatures, the molecule is expected to fragment, leading to the formation of gaseous byproducts like hydrogen bromide, carbon monoxide, and carbon dioxide.[5]

Conclusion

This compound is a compound of significant synthetic utility, whose effective use is contingent upon a thorough understanding of its physical and chemical properties. It exhibits limited aqueous solubility but is soluble in several common organic solvents. While stable under recommended storage conditions—cool, dry, dark, and under an inert atmosphere—it is susceptible to degradation via nucleophilic attack, oxidation, hydrolysis, and thermal decomposition. Adherence to appropriate handling and storage protocols, informed by comprehensive stability testing as outlined in this guide, is essential to ensure the compound's integrity and performance in research and development applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 51359-78-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 51359-78-5 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 51359-78-5 [chemicalbook.com]

- 7. This compound | 51359-78-5 | FB10749 [biosynth.com]

- 8. Page loading... [guidechem.com]

- 9. 51359-78-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CAS # 51359-78-5, this compound, p-(Bromomethyl)benzaldehyde, alpha-Bromo-p-tolualdehyde - chemBlink [chemblink.com]

- 11. quora.com [quora.com]

- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Core Reactions of 4-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzaldehyde, with the chemical formula C8H7BrO, is a versatile bifunctional building block in organic synthesis.[1][2] Its structure incorporates two key reactive sites: an aldehyde group attached to an aromatic ring and a bromomethyl substituent.[2] This unique combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The aldehyde group is susceptible to nucleophilic addition and condensation reactions, while the bromomethyl group's electrophilic carbon is prone to nucleophilic substitution, primarily via an SN2 mechanism, due to the excellent leaving group ability of the bromide ion.[1][4] This guide provides a detailed overview of the core reactions involving this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Nucleophilic Substitution at the Bromomethyl Group

The most prominent reaction of this compound involves the substitution of the bromide ion by a variety of nucleophiles.[1] The benzylic carbon is highly electrophilic, facilitating reactions with nitrogen, oxygen, and sulfur-containing nucleophiles to form a diverse array of derivatives.[1]

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted aminomethylbenzaldehyde derivatives.[1] This reaction typically proceeds through an SN2 mechanism.[1]

Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)

Alcohols and phenols can be used as nucleophiles to synthesize ethers.[1] The alcohol or phenol (B47542) is typically deprotonated with a base to form a more potent alkoxide or phenoxide nucleophile, which then attacks the electrophilic carbon of the bromomethyl group.[1]

Reactions with Sulfur Nucleophiles

Thiols and other sulfur-containing nucleophiles are effective for forming thioethers and related compounds. For instance, potassium thioacetate (B1230152) reacts to yield S-(4-formylbenzyl) ethanethioate.[1] The thiocyanate (B1210189) ion (SCN⁻), an ambident nucleophile, typically attacks with the more nucleophilic sulfur atom to form 4-(thiocyanatomethyl)benzaldehyde.[1]

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Amine | Piperazine | N-(4-formylbenzyl)piperazine | SN2 conditions, typically with a base in a polar aprotic solvent.[1] |

| Alcohol/Phenol | Sodium Ethoxide | 4-(Ethoxymethyl)benzaldehyde | Williamson Ether Synthesis; requires a base to form the alkoxide.[1] |

| Thioacetate | Potassium Thioacetate | S-(4-formylbenzyl) ethanethioate | Standard SN2 conditions.[1] |

| Thiocyanate | Sodium Thiocyanate | 4-(Thiocyanatomethyl)benzaldehyde | Reaction in a polar aprotic solvent.[1] |

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).

-

Add the nucleophile (1.0-1.2 eq.). If the nucleophile is neutral (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 eq.) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography or recrystallization as needed.

Diagram: Nucleophilic Substitution Pathway (SN2)

Caption: SN2 mechanism for nucleophilic substitution at the benzyllc carbon.

Reactions of the Aldehyde Group

The aldehyde functional group offers a second site for reactivity, readily undergoing oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acid

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-(bromomethyl)benzoic acid.[1] This transformation can be achieved with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), without affecting the bromomethyl group.[1][5]

Table 2: Oxidation of this compound

| Reagent | Product | Solvent | Typical Yield | Reference |

|---|

| Potassium Permanganate (KMnO₄) | 4-(Bromomethyl)benzoic acid | Ethyl Acetate / Toluene | >90% |[1][5] |

Experimental Protocol: Oxidation using KMnO₄

-

Dissolve this compound in a suitable solvent like ethyl acetate or toluene.[5]

-

Prepare an aqueous solution of potassium permanganate.

-

Using a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), add the permanganate solution to the organic phase.[5]

-

Stir the biphasic mixture vigorously at room temperature until the purple color of the permanganate disappears.

-

Upon completion, filter the mixture to remove manganese dioxide.

-

Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Diagram: Oxidation Workflow

Caption: Experimental workflow for the oxidation of the aldehyde group.

Reduction to Alcohol

Selective reduction of the aldehyde yields 4-(bromomethyl)benzyl alcohol.[1] This is commonly and efficiently achieved using mild metal hydride reagents like sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones.[1]

Table 3: Reduction of this compound

| Reagent | Product | Solvent | Key Conditions |

|---|

| Sodium Borohydride (NaBH₄) | 4-(Bromomethyl)benzyl alcohol | Methanol (B129727) / Ethanol (B145695) | Room temperature or 0 °C |

Experimental Protocol: Reduction using NaBH₄

-

Dissolve this compound (1.0 eq.) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding dilute aqueous HCl until the effervescence ceases.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol product.

Grignard Reaction

The carbonyl carbon of the aldehyde is an electrophile that readily reacts with Grignard reagents (R-MgX) to form secondary alcohols.[6] This reaction is a powerful tool for creating new carbon-carbon bonds.[6][7] The reaction must be carried out under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water.[8]

Table 4: Grignard Addition to this compound

| Grignard Reagent | Product Example | Solvent | Key Conditions |

|---|

| Methylmagnesium Bromide | 1-(4-(Bromomethyl)phenyl)ethanol | Anhydrous Diethyl Ether or THF | Anhydrous, inert atmosphere (N₂ or Ar), 0 °C to RT |

Experimental Protocol: Grignard Reaction

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen/argon inlet.

-

To the flask, add magnesium turnings (1.1 eq.).

-

Prepare a solution of the organic halide (e.g., bromomethane) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).[8]

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 30-60 minutes.

-

In a separate flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel.[6]

-

Cool the prepared Grignard reagent to 0 °C and add the aldehyde solution dropwise.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[6]

-

Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the secondary alcohol. Purify by chromatography if necessary.

Diagram: Grignard Reaction Pathway

References

- 1. This compound | 51359-78-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

A Technical Guide to 4-(Bromomethyl)benzaldehyde for the Research Community

An in-depth examination of the commercial availability, synthesis, and applications of a key reagent in pharmaceutical and materials science research.

For researchers, scientists, and professionals in drug development, the accessibility and purity of starting materials are critical for the success of their work. 4-(Bromomethyl)benzaldehyde, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis and purification, and its applications in contemporary research.

Commercial Availability and Supplier Overview

This compound is readily available from a multitude of chemical suppliers, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. Purity levels for the commercially available product are typically high, generally ranging from 96% to 98%. The compound is sold in various quantities, from milligrams to kilograms, with pricing being competitive among suppliers.

A summary of prominent suppliers and their offerings is presented in the table below to facilitate easy comparison for procurement purposes.

| Supplier | Purity | Available Quantities | Additional Information |

| Apollo Scientific | 96% | 1g, 5g, 10g, 25g, 100g | Also known as 4-Formylbenzyl bromide.[1] |

| Biosynth | Not specified | 2g, 5g | Storage at <-15°C is recommended.[2] |

| Synthonix | 97% | 250mg, 1g, 5g | Considered Dangerous Goods for shipping.[3] |

| CymitQuimica | 96% | 1g, 5g, 10g, 25g, 100g | Product intended for laboratory use only.[4] |

| Sigma-Aldrich | 97% | Various | Recommends refrigerator storage. |

| MOLBASE | 95% - 98% | 1g to 25kg | A platform with multiple suppliers from China.[5] |

| Benchchem | Not specified | Inquire for details | For research use only.[6] |

Physicochemical Properties and Safety Data

Understanding the properties and handling requirements of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 51359-78-5 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol [2] |

| Melting Point | 95-100 °C[1][2] |

| Appearance | Pale lemon crystalline powder[4] |

Safety Information: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic and Purification Protocols

While commercially available, understanding the synthesis of this compound can be beneficial for researchers. A common synthetic route involves the radical bromination of p-tolualdehyde.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes the synthesis of this compound from p-tolualdehyde using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

p-Tolualdehyde

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde in CCl₄.

-

Add NBS and the radical initiator (BPO or AIBN) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Logical Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research entity to procure and utilize this compound in a research project.

Common Reaction Pathway: Wittig Reaction

This compound is a valuable substrate for various organic transformations. One of its key applications is in the Wittig reaction to form stilbene (B7821643) derivatives, which are important motifs in many biologically active compounds and functional materials.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | 51359-78-5 | FB10749 [biosynth.com]

- 3. Synthonix, Inc > 51359-78-5 | this compound [synthonix.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound price & availability - MOLBASE [molbase.com]

- 6. This compound | 51359-78-5 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthetic Routes Utilizing 4-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-(bromomethyl)benzaldehyde, a versatile bifunctional building block in organic synthesis. Its aldehyde and bromomethyl groups offer dual reactivity, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other complex molecular architectures.

Application Note 1: Synthesis of this compound

This compound can be synthesized through various methods. Two common and effective routes are the oxidation of 4-(bromomethyl)benzyl alcohol and the reduction of 4-(bromomethyl)benzonitrile.

Method A: Oxidation of 4-(Bromomethyl)benzyl Alcohol

This method involves the oxidation of the corresponding benzyl (B1604629) alcohol using pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol:

-

Dissolve 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene (B1212753) chloride.

-

Add pyridinium chlorochromate (PCC) (14.1 g, 65 mmol) to the solution.[1]

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately one hour.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Concentrate the filtrate in vacuo.

-

Partition the residue between equal volumes of diethyl ether and water.

-

Separate the organic layer, wash it with water and then with brine, and dry it over magnesium sulfate.[1]

-

Remove the solvents in vacuo to yield a white crystalline solid.

-

Recrystallize the solid from hot diethyl ether to obtain pure this compound as needle-like crystals.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(bromomethyl)benzyl alcohol | [1] |

| Reagent | Pyridinium chlorochromate (PCC) | [1] |

| Yield | 4.9 g (57%) | [1] |

| Appearance | Needle-like crystals | [1] |

Reaction Pathway:

Caption: Oxidation of 4-(bromomethyl)benzyl alcohol to this compound.

Method B: Reduction of 4-(Bromomethyl)benzonitrile

This route utilizes the reduction of a nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

-

Dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.1 mmol) in 10 mL of dry toluene.[2]

-

Cool the solution to 0 °C under a nitrogen atmosphere.[2]

-

Add a 1.08 M solution of DIBAL-H in hexane (B92381) (2 equivalents) dropwise to the cooled solution.[2]

-

Stir the solution for 1 hour at 0 °C.[2]

-

Dilute the reaction mixture with chloroform (B151607) (15 mL).[2]

-

Quench the reaction by adding 34 mL of 10% HCl and stir at room temperature for another hour.[2]

-

Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na2SO4.[2]

-

Remove the solvent under reduced pressure.

-

Wash the residue with ice-cold n-hexane and dry under vacuum at 50 °C.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(bromomethyl)benzonitrile | [2] |

| Reagent | Diisobutylaluminum hydride (DIBAL-H) | [2] |

| Yield | 70% | [2][3] |

| Melting Point | 99 °C | [4] |

Reaction Pathway:

Caption: Reduction of 4-(bromomethyl)benzonitrile to this compound.

Application Note 2: Nucleophilic Substitution Reactions

The bromomethyl group of this compound is a potent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the benzylic position.

General Experimental Protocol (Example: Alkylation of Piperazine):

-

Dissolve piperazine (B1678402) in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as K2CO3 or triethylamine, to the solution.

-

Add this compound dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, monitored by TLC.

-

Perform an aqueous workup to remove the base and any inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield N-(4-formylbenzyl)piperazine.

Logical Workflow:

Caption: General workflow for nucleophilic substitution reactions.

Application Note 3: Wittig Reaction for Alkene Synthesis

The aldehyde functionality of this compound can be converted into an alkene via the Wittig reaction.[5][6] This reaction is a powerful tool for carbon-carbon bond formation.[7]

Experimental Protocol (Hypothetical example based on related reactions):

-

Phosphonium (B103445) Salt Formation:

-